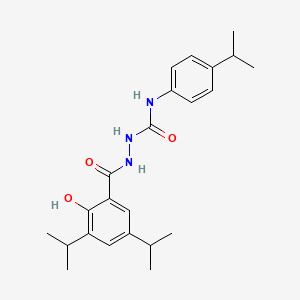![molecular formula C18H23Cl2NO2 B4622888 2-{[4-(benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol hydrochloride](/img/structure/B4622888.png)
2-{[4-(benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol hydrochloride
Vue d'ensemble
Description
This compound belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. While specific information on this exact compound is limited, similar compounds have been synthesized and analyzed in various studies.
Synthesis Analysis
Synthesis of compounds similar to 2-{[4-(benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol hydrochloride involves multi-step chemical processes. For example, Cheung and Shoolingin‐Jordan (1997) synthesized 3-amino-3-vinylpropanoic acid hydrochloride via a 3-step process from 4-acetoxyazetidin-2-one (Cheung & Shoolingin‐Jordan, 1997).
Molecular Structure Analysis
The molecular structure of compounds like this is typically confirmed using spectroscopic methods such as NMR, IR, and UV/Vis spectroscopy, as demonstrated in studies by Hranjec et al. (2012) (Hranjec et al., 2012).
Chemical Reactions and Properties
Such compounds often exhibit diverse chemical reactivity, including the potential for forming stable cyclic forms or undergoing transformations under certain conditions. Cheung and Shoolingin‐Jordan (1997) reported the transformation of their synthesized compound into a stable cyclic form (Cheung & Shoolingin‐Jordan, 1997).
Physical Properties Analysis
The physical properties of such compounds can be influenced by their molecular structure. For example, Pero et al. (1977) studied the physical properties of 3-fluoro-1-hydroxypropan-2-one and its derivatives, highlighting the impact of molecular modifications (Pero et al., 1977).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be varied based on the molecular structure and substituent groups. Ghichi et al. (2018) investigated the antioxidant properties of similar molecules, indicating the influence of molecular structure on chemical properties (Ghichi et al., 2018).
Applications De Recherche Scientifique
Occurrence and Environmental Impact of Related Compounds
Chlorophenols and Environmental Toxicology : Chlorophenols, including compounds like triclosan, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. They are known for their antimicrobial properties but have raised concerns due to their potential as weak endocrine disruptors and their ubiquity in surface water and sediments. The environmental persistence of chlorinated by-products from such compounds necessitates further research into their toxicity and degradation pathways (Haman et al., 2015).
Antioxidant and Pharmacological Potential
Hydroxycinnamic Acids and Antioxidant Activities : Hydroxycinnamic acids, which share structural similarities with benzyl-substituted compounds, exhibit significant antioxidant activities. Their ability to scavenge various radicals suggests a potential for therapeutic applications against oxidative stress-related diseases (Shahidi & Chandrasekara, 2010).
Environmental Degradation and Toxicology
Degradation of Herbicides and Environmental Safety : The toxicity and degradation of herbicides, such as 2,4-dichlorophenoxyacetic acid (a structurally related compound), have been the subject of scientific scrutiny. Understanding the fate of these chemicals in the environment and their potential impact on human health and ecosystems is crucial. This includes assessing the risks of emerging contaminants and developing mitigation strategies to minimize their environmental footprint (Zuanazzi et al., 2020).
Propriétés
IUPAC Name |
2-[(3-chloro-4-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2.ClH/c1-18(2,13-21)20-11-15-8-9-17(16(19)10-15)22-12-14-6-4-3-5-7-14;/h3-10,20-21H,11-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZRBTCFPUKFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methylphenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4622806.png)

![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4622820.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4622845.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4622855.png)

![N-(4-{4-[(3-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4622867.png)
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4622873.png)
![3-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622880.png)
![ethyl 1-({[4-(methylthio)phenyl]amino}carbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4622885.png)
![6-benzyl-2-(3-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622896.png)
![N-(4-isopropylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4622899.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4622904.png)